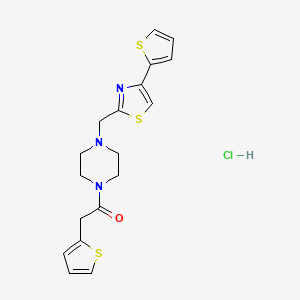

2-(Thiophen-2-yl)-1-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride

Description

Properties

IUPAC Name |

2-thiophen-2-yl-1-[4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3OS3.ClH/c22-18(11-14-3-1-9-23-14)21-7-5-20(6-8-21)12-17-19-15(13-25-17)16-4-2-10-24-16;/h1-4,9-10,13H,5-8,11-12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPACCQFTMICKOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NC(=CS2)C3=CC=CS3)C(=O)CC4=CC=CS4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN3OS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(Thiophen-2-yl)-1-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride is a member of the thiophene and thiazole family, known for their diverse biological activities, particularly in anticancer and antimicrobial domains. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of thiophene derivatives with piperazine and thiazole moieties. The structural formula can be represented as follows:

This compound features a thiophene ring, which is crucial for its biological activity due to its electron-rich nature that facilitates interactions with biological targets.

Antitumor Activity

Recent studies have highlighted the potential of thiophene derivatives in cancer therapy. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.

- Mechanism of Action : The proposed mechanism involves inhibition of key enzymes involved in cell proliferation and survival pathways. Molecular docking studies have shown that these compounds can bind effectively to targets such as dihydrofolate reductase (DHFR), which is essential for DNA synthesis in rapidly dividing cells .

- Case Study : A specific derivative exhibited an IC50 value of 4.37 μM against HepG-2 liver cancer cells and 8.03 μM against A549 lung cancer cells, indicating potent antitumor activity .

Antimicrobial Activity

Thiophene-containing compounds have also been investigated for their antimicrobial properties. The presence of the thiophene ring enhances the lipophilicity of the molecule, improving membrane penetration and subsequent antimicrobial action.

- Research Findings : Studies have shown that derivatives exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Data Summary

Comparison with Similar Compounds

Structural Features

The target compound’s uniqueness lies in its dual thiophene-thiazole substitution. Key structural analogs and their variations include:

Key Observations :

- Thiophene vs. Benzothiophene/Benzothiazole : The target compound’s thiophene-thiazole system may enhance π-π stacking and electron-rich interactions compared to bulkier benzothiophene derivatives (e.g., 8c, 6a) .

- Trifluoromethylphenyl vs. Thiazole-Methyl : MK47 (compound 22) and compound 21 prioritize lipophilic trifluoromethyl groups, which may improve blood-brain barrier penetration but reduce polar interactions compared to the thiazole-methyl group in the target compound .

Physicochemical Data :

| Property | Target Compound (Expected) | MK47 (compound 22) | Compound 6a | Compound 8c |

|---|---|---|---|---|

| Molecular Weight | ~460–480 g/mol (HCl salt) | 409.4 g/mol | 593.17 g/mol | ~450 g/mol |

| Yield | N/A | Not reported | 83% | 79.7% |

| Melting Point | Likely >200°C (HCl salt) | Not reported | 215–217°C | Not reported |

| Solubility | High (HCl salt) | Moderate (neutral) | Low (neutral) | Moderate (propanol chain) |

Notes:

Spectroscopic Characterization

- NMR : The target compound’s ¹H-NMR should show signals for thiophene protons (δ 6.8–7.5 ppm), piperazine methylene (δ 2.5–3.5 ppm), and thiazole protons (δ 7.0–8.0 ppm). This contrasts with MK47, which lacks thiazole signals but shows trifluoromethylphenyl aromatic peaks .

- IR : A strong carbonyl stretch (~1680 cm⁻¹) is expected, similar to compound 6a (1675 cm⁻¹) .

- MS : The molecular ion peak should align with the molecular formula C₂₀H₂₀ClN₃OS₂ (exact mass ~442 g/mol + HCl).

Q & A

Q. What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?

Answer: The synthesis involves a multi-step approach:

Piperazine Core Formation : Nucleophilic substitution reactions introduce substituents to a piperazine backbone (e.g., alkylation with methylthiazole groups) .

Thiazole and Thiophene Integration : Thiazole rings are synthesized via condensation of aldehydes and thioketones, followed by cyclization. Thiophene is introduced via electrophilic aromatic substitution .

Final Coupling : The piperazine derivative is coupled with the thiazole-thiophene moiety. Hydrolysis and salt formation yield the hydrochloride .

Q. Key Optimization Parameters :

Q. Table 1: Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Piperazine alkylation | Methylthiazole, DMF, 70°C, 12h | 65–70 | ≥95% |

| Thiazole cyclization | Thiourea, EtOH, reflux, 6h | 55–60 | 90% |

| Hydrochloride salt | HCl (gaseous), EtOAc, RT, 2h | 85–90 | ≥98% |

Q. Which analytical techniques are essential for structural elucidation and purity assessment?

Answer:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm connectivity of the piperazine, thiophene, and thiazole groups. For example, thiophene protons appear as doublets at δ 6.8–7.2 ppm .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for pharmacological studies) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed [M+H]+ at 382.1 vs. calculated 381.9 g/mol) .

Q. What preliminary pharmacological screening methods are used to evaluate this compound?

Answer:

- Enzyme Inhibition Assays : Test activity against cyclooxygenases (COX-1/COX-2) using fluorometric or colorimetric substrates (e.g., prostaglandin H2 synthase) .

- Cell Viability Assays : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) screen for cytotoxicity .

- Solubility Profiling : Use phosphate-buffered saline (PBS) or DMSO-water mixtures to determine solubility thresholds for in vitro studies .

Advanced Research Questions

Q. How can reaction yields be improved in multi-step synthesis, particularly for thiazole-thiophene coupling?

Answer:

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 6h) and improves thiazole cyclization yields by 15–20% .

- Protecting Groups : Temporarily protect piperazine amines with Boc groups to prevent undesired side reactions during coupling .

- Catalytic Systems : Pd(OAc)₂/XPhos ligand systems enhance cross-coupling efficiency between heterocycles .

Q. Table 2: Yield Optimization Strategies

| Strategy | Improvement in Yield | Key Evidence |

|---|---|---|

| Microwave irradiation | +15–20% | |

| Boc-protected amines | +10% | |

| Pd/XPhos catalysts | +25% |

Q. What computational methods predict the compound’s binding affinity to biological targets?

Answer:

- Molecular Docking (AutoDock Vina) : Simulate interactions with COX-2 (PDB ID: 5KIR). The thiophene-thiazole moiety shows π-π stacking with Tyr385 .

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions for covalent inhibition .

- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .

Q. How can solubility limitations in pharmacological assays be addressed?

Answer:

- Co-Solvent Systems : Use DMSO/PEG-400 mixtures (up to 10% v/v) to enhance aqueous solubility without cytotoxicity .

- Salt Formation : Explore alternative counterions (e.g., mesylate) with higher solubility than hydrochloride .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) for sustained release in cell-based assays .

Q. How do researchers resolve contradictions in biological activity data across studies?

Answer:

- Dose-Response Validation : Repeat assays with standardized concentrations (e.g., 1–100 µM) and multiple cell lines to confirm IC50 reproducibility .

- Metabolite Screening : Use LC-MS to identify degradation products that may contribute to observed discrepancies .

- Kinetic Solubility vs. Thermodynamic : Distinguish short-term solubility (kinetic) from equilibrium values to refine assay conditions .

Q. What strategies mitigate degradation during long-term stability studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.